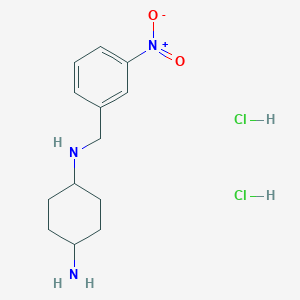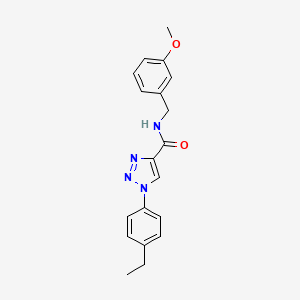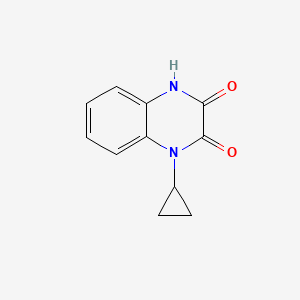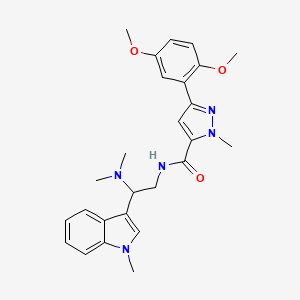
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, also known as K252a, is a natural product isolated from the fermentation broth of Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide inhibits protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been shown to inhibit a wide range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C.
Biochemical and Physiological Effects:
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has also been shown to inhibit angiogenesis and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide is a potent and selective inhibitor of protein kinases, making it a valuable tool for studying the role of protein kinases in cellular processes. However, its potency can also be a limitation, as it can inhibit multiple kinases at high concentrations. Additionally, 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of protein kinases in various cellular processes. Additionally, there is potential for the development of new inhibitors based on the structure of 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide.
Méthodes De Synthèse
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide can be synthesized through a multi-step process starting from 2-amino-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid. The synthesis involves several chemical reactions including acylation, cyclization and reduction. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been widely used in scientific research for its ability to inhibit protein kinases. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 4-oxo-N~3~-phenethyl-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide has been used to study the role of protein kinases in various cellular processes and signaling pathways.
Propriétés
IUPAC Name |
4-oxo-1-phenyl-N-(2-phenylethyl)cinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19-13-7-8-14-20(19)26(18-11-5-2-6-12-18)25-21(22)23(28)24-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGDTMFAGZDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-phenethyl-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)


![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

